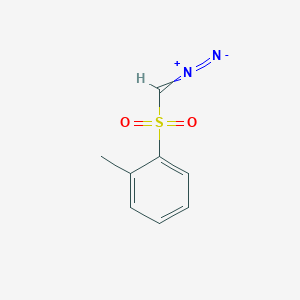
p-Tolylsulfonyldiazomethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Tolylsulfonyldiazomethane is a diazo compound characterized by the presence of a diazomethane group attached to a sulfonyl group, which is further connected to a methyl-substituted benzene ring
準備方法
The synthesis of p-Tolylsulfonyldiazomethane typically involves diazo transfer reactions. One common method is the Regitz diazo transfer, where a sulfonyl azide reacts with an active methylene compound . This reaction is generally clean and high-yielding but requires careful handling due to the potential explosion hazards associated with diazo transfer reagents . Industrial production methods often involve in situ generation of the diazo compound to mitigate these risks .
化学反応の分析
p-Tolylsulfonyldiazomethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can participate in substitution reactions, forming different functionalized benzene derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include sulfonyl amines, substituted benzenes, and other functionalized aromatic compounds .
科学的研究の応用
Chemical Synthesis
1.1 Reactivity and Mechanism
PTSDM is primarily utilized as a reagent in organic synthesis. It reacts with various electrophiles, facilitating the formation of complex organic molecules. Its reactivity can be attributed to the diazo group, which undergoes homolytic cleavage to generate a highly reactive carbene intermediate. This carbene can then insert into C-H bonds or react with alkenes and alkynes, making PTSDM a valuable tool in synthetic organic chemistry.
Table 1: Reactivity of p-Tolylsulfonyldiazomethane with Electrophiles
| Electrophile | Reaction Type | Product Type |
|---|---|---|
| Sulfuryl chloride | Nucleophilic attack | Sulfonamide derivatives |
| Alkenes | Carbene insertion | Cyclopropane derivatives |
| Alkynes | Carbene insertion | Vinyl sulfones |
Medicinal Chemistry
2.1 Anticancer Agents
Recent studies have explored the potential of PTSDM derivatives as anticancer agents. The ability to modify the sulfonyl group allows for the design of compounds that can selectively target cancer cells. For instance, research has shown that certain PTSDM derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in drug development.
Case Study: Cytotoxicity of PTSDM Derivatives
A study evaluated the cytotoxic effects of several PTSDM derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that modifications to the sulfonyl group significantly influenced the compounds' potency, with some derivatives achieving IC50 values in the low micromolar range.
Material Science
3.1 Polymer Chemistry
PTSDM has also found applications in polymer chemistry, particularly in the synthesis of functionalized polymers. The incorporation of diazo groups into polymer backbones allows for subsequent reactions that can enhance material properties such as thermal stability and mechanical strength.
Table 2: Applications of PTSDM in Polymer Synthesis
| Polymer Type | Modification Type | Resulting Properties |
|---|---|---|
| Polystyrene | Cross-linking | Increased mechanical strength |
| Polyethylene | Functionalization | Enhanced thermal stability |
Environmental Chemistry
4.1 Dye Degradation Studies
Another significant application of PTSDM is in environmental chemistry, particularly in studies focused on dye degradation. The compound's reactive nature allows it to participate in oxidation reactions that can break down complex dye molecules into less harmful substances.
Case Study: Degradation of Methylene Blue Using PTSDM
Research demonstrated that PTSDM could effectively degrade methylene blue under UV irradiation conditions, showcasing its potential for environmental remediation applications.
作用機序
The mechanism of action of p-Tolylsulfonyldiazomethane involves the generation of reactive intermediates such as carbenes. These intermediates can insert into various chemical bonds, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
類似化合物との比較
p-Tolylsulfonyldiazomethane can be compared with other diazo compounds such as diazomethane and diazoacetates. Unlike diazomethane, which is highly explosive and toxic, this compound is relatively more stable and safer to handle . Similar compounds include:
Diazomethane: Used for methylation reactions but highly hazardous.
Diazoacetates: Employed in cyclopropanation and homologation reactions.
The uniqueness of this compound lies in its balance between reactivity and stability, making it a valuable reagent in various chemical transformations .
特性
CAS番号 |
1538-98-3 |
|---|---|
分子式 |
C8H8N2O2S |
分子量 |
196.23 g/mol |
IUPAC名 |
1-(diazomethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N2O2S/c1-7-4-2-3-5-8(7)13(11,12)6-10-9/h2-6H,1H3 |
InChIキー |
XXMSZJKGRRZIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















